Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO5S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl ester group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Formation of the Pyrrolidine Intermediate: Pyrrolidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl ester of pyrrolidine-1-carboxylate.
Introduction of the Methylsulfonyl Group: The benzyl ester intermediate is then treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the methylsulfonyl group.
Reduction Reactions: Alcohol derivatives of the original ester.
Oxidation Reactions: Sulfoxides or sulfones depending on the extent of oxidation.
Scientific Research Applications
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
- Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-((methylsulfonyl)oxy)ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C15H21NO5S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
benzyl 3-(2-methylsulfonyloxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-22(18,19)21-10-8-13-7-9-16(11-13)15(17)20-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
InChI Key |
BYBIHEKFVDWHRC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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